5-Chloro-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
5-Chloro-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry
Mechanism of Action
Target of Action
Pyrazole derivatives, which include this compound, are known to have a wide spectrum of biological activity, including analgesic, antibacterial, anti-inflammatory, antimicrobial, and antiviral effects . They are often used in the synthesis of drugs .
Mode of Action
For example, some pyrazole compounds can inhibit certain enzymes, while others can bind to specific receptors .
Biochemical Pathways
It is known that pyrazole compounds can affect a variety of biochemical pathways, depending on their specific biological activity .
Result of Action
It is known that pyrazole compounds can have a variety of effects at the molecular and cellular level, depending on their specific biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 2,2-dichlorovinyl ketones with 2-(hydroxyethyl)hydrazine . This reaction leads to the formation of 3-substituted 5-chloro-1-(2-hydroxyethyl)-1H-pyrazoles. The process can be further refined by heating 1-(2-hydroxyethyl)-1H-pyrazoles in chloroform under reflux in the presence of thionyl chloride, resulting in 5-chloro-1-(2-chloroethyl)-1H-pyrazoles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group.
Elimination Reactions: Elimination of hydrogen chloride can lead to the formation of vinyl derivatives.
Common Reagents and Conditions
Thionyl Chloride: Used for chlorination reactions.
Sodium Hydroxide in Ethanol: Facilitates the elimination of hydrogen chloride.
Potassium tert-Butoxide in Pyridine: Used for dehydrohalogenation reactions.
Major Products Formed
5-Chloro-1-(2-chloroethyl)-1H-pyrazoles: Formed by chlorination.
5-Chloro-1-vinyl-1H-pyrazoles: Formed by elimination of hydrogen chloride.
Scientific Research Applications
5-Chloro-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: Pyrazole derivatives are known for their analgesic, antibacterial, anti-inflammatory, antimicrobial, and antiviral properties.
Agrochemicals: Used in the development of pesticides and herbicides.
Material Science: Pyrazole-based polymers have valuable proton-conducting, semiconductor, and optical properties.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1-vinyl-1H-pyrazole
- 5-Chloro-1-(2-chloroethyl)-1H-pyrazole
- 3-Alkenyl-5-chloro-1-(2-chloroethyl)-1H-pyrazole
Uniqueness
5-Chloro-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
5-Chloro-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile is a compound belonging to the pyrazole family, which is recognized for its diverse biological activities. This article explores its biological properties, including its medicinal applications, mechanisms of action, and relevant case studies.
Overview of this compound
Chemical Structure and Properties:
- Molecular Formula: C₆H₆ClN₃O
- IUPAC Name: this compound
- SMILES Notation: C1=NN(C(=C1C#N)Cl)CCO
This compound features a chloro group and a hydroxyl ethyl substituent, which contribute to its reactivity and biological profile. Pyrazoles are well-documented for their roles in medicinal chemistry due to their ability to interact with various biological targets.
1. Antimicrobial Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted that compounds with similar structures demonstrated efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The presence of the hydroxyl group may enhance solubility and bioavailability, contributing to the overall antimicrobial effect.
2. Anti-inflammatory Effects
Pyrazole derivatives have been shown to possess anti-inflammatory properties. In vitro studies have demonstrated that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response . The structure of this compound suggests potential activity in this area due to the presence of functional groups that can interact with COX enzymes.
3. Antitubercular Activity
The compound has also been evaluated for its antitubercular potential. A related study on pyrazole derivatives indicated promising results against Mycobacterium tuberculosis, suggesting that modifications to the pyrazole core can yield effective antitubercular agents .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial metabolism or inflammatory pathways.
- Cell Membrane Disruption: Pyrazoles can interfere with microbial cell membranes, leading to cell lysis.
- Modulation of Signaling Pathways: By interacting with specific receptors or signaling molecules, this compound may alter cellular responses to stimuli.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study tested various pyrazole derivatives against standard bacterial strains. The results indicated that those with a similar structural framework exhibited significant inhibition zones, demonstrating the importance of structural modifications in enhancing antimicrobial activity .
Case Study: Anti-inflammatory Activity
In an experimental model using carrageenan-induced paw edema in rats, a related pyrazole derivative showed a reduction in swelling comparable to standard anti-inflammatory drugs like diclofenac . This suggests that this compound could be explored further for therapeutic applications in inflammation.
Properties
IUPAC Name |
5-chloro-1-(2-hydroxyethyl)pyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c7-6-5(3-8)4-9-10(6)1-2-11/h4,11H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUGJKVKCVOEIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1C#N)Cl)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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